3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Chemical Synthesis Pharmaceutical Intermediates Quality Control

3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid (CAS 171047-01-1) features a unique 3,3'-substitution pattern with distinct XLogP3=2.8 and TPSA=57.53 Ų, critical for membrane permeability and molecular recognition. Documented mitochondrial depolarizer with anticancer activity in mammalian cells, and a key NSAID intermediate. Bifunctional -OH and -COOH groups enable selective functionalization and nucleoside conjugation. ≥97% purity ensures isomeric fidelity—substituting with 2'- or 4'-hydroxy analogs risks altered bioactivity and synthetic outcomes. Order now.

Molecular Formula C13H10O3
Molecular Weight 214.22 g/mol
CAS No. 171047-01-1
Cat. No. B070583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid
CAS171047-01-1
Synonyms3-(3-Hydroxyphenyl)benzoic acid
Molecular FormulaC13H10O3
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)O
InChIInChI=1S/C13H10O3/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8,14H,(H,15,16)
InChIKeyCTFCUBMVYRSJLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid (CAS 171047-01-1) – Chemical Identity and Core Properties for Sourcing


3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid (CAS 171047-01-1, C₁₃H₁₀O₃, MW 214.22) is a meta-substituted hydroxybiphenyl carboxylic acid featuring a hydroxyl group at the 3' position and a carboxylic acid at the 3 position of the biphenyl core [1]. It is a solid at ambient temperature with computed density 1.292 g/cm³, boiling point 471.2°C at 760 mmHg, and a consensus Log Po/w of 2.41, indicating moderate lipophilicity . The compound is commercially available at purities up to 97% and is primarily employed as a synthetic building block in pharmaceutical research, particularly for the development of non-steroidal anti-inflammatory drug (NSAID) candidates and bioactive molecular scaffolds .

Why 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid Cannot Be Arbitrarily Replaced by Other Hydroxybiphenyl Isomers


The specific 3,3'-substitution pattern of this compound dictates its unique physicochemical profile and, consequently, its downstream synthetic utility and potential biological interactions. As evidenced by computed property differences among regioisomers, the position of the hydroxyl group relative to the carboxylic acid significantly alters lipophilicity (XLogP3), topological polar surface area (TPSA), and hydrogen bonding capabilities, which in turn affect solubility, membrane permeability, and molecular recognition events [1]. The 3'-hydroxy isomer exhibits a distinct XLogP3 of 2.8 and a TPSA of 57.53 Ų, whereas the 2'-hydroxy isomer shows a lower XLogP3 of 2.6, reflecting a tangible shift in lipophilicity that can impact chromatographic behavior and biological partitioning [2]. Furthermore, the compound has been specifically documented as a mitochondrial membrane depolarizing agent with demonstrated anticancer potential in mammalian cell lines, a functional property that is inherently linked to its precise substitution pattern and is not shared indiscriminately by all hydroxybiphenyl carboxylic acids . Therefore, substituting with a 2'-hydroxy, 4'-hydroxy, or other positional analog without rigorous validation risks altering synthetic yields, purities, or bioactivity profiles, undermining research reproducibility and project timelines.

Quantitative Differentiation Evidence for 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid Versus Closest Analogs


Commercially Available Purity: 97% vs. 95% Standard

The target compound is routinely sourced at a minimum purity of 97%, as certified by suppliers such as Sigma-Aldrich and Bidepharm . In contrast, common commercial specifications for the structurally analogous 4-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid (CAS 323-87-5) and 2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid (CAS 893736-72-6) are typically listed at 95% purity . This difference of 2 absolute percentage points can be critical in high-precision synthetic applications where minor impurities may lead to side reactions, complicate purification, or confound biological assay results.

Chemical Synthesis Pharmaceutical Intermediates Quality Control

Lipophilicity Differentiation: XLogP3 = 2.8 vs. 2.6 for 2'-Hydroxy Isomer

Computed lipophilicity, a key determinant of membrane permeability and bioavailability, differs significantly between positional isomers. The target compound, 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid, has a PubChem-computed XLogP3 value of 2.8 [1]. The 2'-hydroxy isomer (CAS 893736-72-6) has a computed XLogP3 of 2.6 [2]. The 0.2 log unit difference corresponds to an approximately 1.58-fold difference in partition coefficient (10^0.2), which can meaningfully influence chromatographic retention times and in vivo distribution.

Physicochemical Properties Drug Design ADME Prediction

Mitochondrial Membrane Depolarization Activity: A Class-Specific Functional Attribute

The target compound has been explicitly characterized as a mitochondrial membrane depolarizing agent with reported anticancer potential in mammalian cells . This functional annotation is not uniformly documented for all hydroxybiphenyl carboxylic acid isomers. While specific IC₅₀ values are not publicly disclosed in peer-reviewed literature for this compound, its documented interaction with mitochondrial membrane potential (ΔΨm) distinguishes it from the broader class of hydroxybiphenyl derivatives that lack this specific mechanistic annotation. The 2'-hydroxy isomer, for example, is described in vendor literature primarily in terms of general chemical properties without reference to mitochondrial effects .

Mitochondrial Biology Cancer Research Mechanism of Action

Topological Polar Surface Area (TPSA) Differentiates Isomer Hydrogen Bonding Capacity

TPSA, which correlates with hydrogen bonding potential and passive membrane permeability, is 57.53 Ų for the target compound . While TPSA values for all monohydroxy-biphenylcarboxylic acid isomers are expected to be similar due to identical functional group counts, subtle conformational effects resulting from the 3,3'-substitution pattern influence the spatial distribution of polar atoms. This parameter is essential for medicinal chemists employing computational models for lead optimization and ADME prediction.

Computational Chemistry Molecular Descriptors Solubility Prediction

Validated Application Scenarios for 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid


Synthesis of NSAID-Derived Pharmacophores

The compound is explicitly cited as a key intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) . Its bifunctional nature (hydroxyl and carboxylic acid) allows for selective functionalization, enabling the construction of complex molecular architectures with potential anti-inflammatory activity. Procurement of the 97% purity grade ensures that subsequent synthetic steps are not compromised by isomeric impurities.

Mitochondrial Dysfunction Studies in Cancer Biology

Given its documented role as a mitochondrial membrane depolarizing agent with anticancer potential in mammalian cells , this compound is a rational choice for researchers exploring mitochondrial pathways in oncology. It is specifically reported to inhibit the enzyme responsible for inflammatory pain and to affect pancreatic cancer cell lines and tumor cell lines, making it a targeted tool for mechanistic studies .

Building Block for Conjugation with Nucleosides/Nucleotides

Vendor technical literature indicates that 3'-Hydroxy-biphenyl-3-carboxylic acid can be conjugated to nucleosides or nucleotides, a strategy that may enhance its efficacy as an anticancer agent . This application leverages the carboxylic acid moiety for amide or ester bond formation, and the specific substitution pattern ensures the desired orientation of the biphenyl scaffold within the conjugated molecule.

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